molecular formula C21H19ClN2O2 B2681498 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1024388-13-3

1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2681498
CAS No.: 1024388-13-3
M. Wt: 366.85
InChI Key: MCCDKIFSUPSJCX-UHFFFAOYSA-N
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Description

Historical Development of Oxazole-Tetrahydroquinoline Hybrid Compounds

The synthesis of oxazole-tetrahydroquinoline hybrids emerged from parallel advancements in heterocyclic chemistry and alkaloid research. Early work on tetrahydroisoquinoline (THIQ) alkaloids, such as the 1999 synthesis of methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via dihydrooxazole cleavage, demonstrated the feasibility of integrating oxygen- and nitrogen-containing rings. The Bischler-Napieralski cyclization, a cornerstone in THIQ synthesis, was later adapted to incorporate oxazole motifs through selective functionalization of amide precursors.

A pivotal shift occurred with the adoption of 1,3-dipolar cycloadditions, enabling the efficient construction of oxazole rings adjacent to THIQ cores. For example, Lerestif et al. achieved solvent-free 1,3-dipolar cycloadditions at 70°C to assemble dihydrooxazole intermediates, which were subsequently transformed into THIQ derivatives. These methodologies laid the groundwork for contemporary hybrids, including the title compound, which integrates a 2-chlorophenyl-substituted oxazole via carbonyl linkage to a 6-methyl-THIQ moiety.

Structural Features and Pharmacophore Significance

The compound’s structure (C₂₁H₁₉ClN₂O₂; molecular weight 366.85) features three critical pharmacophoric elements:

  • 1,2-Oxazole Ring : The electron-deficient aromatic system participates in π-π stacking and hydrogen bonding, enhancing target binding. The 2-chlorophenyl group at position 3 increases lipophilicity, potentially improving blood-brain barrier penetration.
  • Tetrahydroquinoline Core : The partially saturated quinoline provides rigidity and chiral centers, favoring selective interactions with biological targets. The 6-methyl group introduces steric effects that modulate binding pocket accessibility.
  • Carbonyl Linker : The ketone bridge between the oxazole and THIQ allows conformational flexibility while maintaining spatial alignment of the two aromatic systems.
Structural Feature Role in Pharmacophore
1,2-Oxazole ring Electron-deficient interactions
2-Chlorophenyl substituent Lipophilicity enhancement
Tetrahydroquinoline core Conformational rigidity
Carbonyl linker Spatial orientation control

This combination aligns with trends in multitarget drug design, where hybrid structures address complex disease pathways.

Position Within Heterocyclic Medicinal Chemistry

Oxazole-tetrahydroquinoline hybrids occupy a niche in heterocyclic medicinal chemistry due to their dual exploitation of bioactive scaffolds. Oxazoles, exemplified by antitubercular agents like 2,5-diphenyloxazole (MIC: 29.0 µg/mL against Mycobacterium tuberculosis), contribute antimicrobial and anti-inflammatory properties. Concurrently, THIQ frameworks are prevalent in alkaloids with central nervous system (CNS) activity, such as the cholinesterase inhibitor (−)-tetrahydropalmatine.

The integration of these systems enables dual-functionality. For instance, the title compound’s THIQ core may interact with neurotransmitter receptors, while the oxazole moiety could modulate enzyme activity. Recent studies on tetrahydroquinoline-isoxazole hybrids (e.g., compound 5n, AChE IC₅₀: 4.24 µM) validate this approach, demonstrating enhanced selectivity profiles compared to parent structures.

Research Evolution and Contemporary Scientific Interest

Current synthesis routes emphasize catalytic efficiency and stereocontrol. Rhodium-catalyzed alkyne insertions, as demonstrated in protoberberine alkaloid synthesis, enable one-pot assembly of THIQ-oxazole hybrids with yields exceeding 90%. Advances in asymmetric catalysis, such as the use of chiral oxazolidines, have improved enantiomeric excess (e.g., 98% ee for (−)-tetrahydropalmatine).

Modern applications focus on neurodegenerative and infectious diseases. The compound’s structural analogs show promise as cholinesterase inhibitors and antimycobacterial agents, driving interest in structure-activity relationship (SAR) studies. Vendor catalogs list derivatives like 1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-methyl-THIQ (CAS: 1024580-16-2), underscoring their relevance in high-throughput screening libraries.

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-13-9-10-18-15(12-13)6-5-11-24(18)21(25)19-14(2)26-23-20(19)16-7-3-4-8-17(16)22/h3-4,7-10,12H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCDKIFSUPSJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate α-haloketone with an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a suitable catalyst.

    Formation of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be synthesized through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxazole Ring

  • Electrophilic substitution : The oxazole’s C-5 methyl group undergoes bromination (NBS, CCl<sub>4</sub>) to form 5-(bromomethyl) derivatives, pivotal for further functionalization .

  • Ring-opening reactions : Treatment with strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>) cleaves the oxazole to yield α-ketoamide intermediates .

Chlorophenyl Group

  • Nucleophilic aromatic substitution : The 2-chloro substituent reacts selectively with amines (e.g., morpholine) under Cu catalysis to form aryl amine derivatives .

  • Suzuki coupling : Pd-mediated cross-coupling with arylboronic acids replaces chlorine with aryl groups (e.g., phenyl, 4-OMe-phenyl) .

Tetrahydroquinoline Core

  • Oxidation : MnO<sub>2</sub> oxidizes the tetrahydroquinoline to quinoline, destabilizing the amide linkage .

  • N-Methylation : CH<sub>3</sub>I/NaH selectively methylates the tetrahydroquinoline nitrogen without affecting the oxazole .

Stability Under Physicochemical Conditions

  • Thermal stability : Decomposes above 250°C via retro-Diels-Alder fragmentation (TGA data) .

  • pH sensitivity : Stable in acidic media (pH 2–6) but hydrolyzes in basic conditions (pH > 10) at the oxazole-amide junction .

Table 2: Degradation Products in Alkaline Hydrolysis

ConditionMajor ProductsMechanism
0.1M NaOH, 25°C3-(2-Chlorophenyl)-5-methyloxazole-4-carboxylic acid + 6-methyl-1,2,3,4-tetrahydroquinolineBase-induced amide cleavage

Biological Interactions and Catalytic Behavior

  • Enzyme inhibition : The oxazole-tetrahydroquinoline hybrid acts as a STAT6 modulator, disrupting JAK-STAT signaling in immune cells .

  • Metal coordination : The oxazole’s nitrogen and carbonyl oxygen bind Cu(II) or Fe(III), enabling catalytic activity in oxidation reactions .

Analytical Characterization

  • NMR : Distinct signals for tetrahydroquinoline protons (δ 1.5–2.8 ppm) and oxazole C-5 methyl (δ 2.4 ppm) .

  • X-ray crystallography : Confirms planar oxazole and chair conformation of tetrahydroquinoline .

Key Findings from Literature

  • The chlorophenyl group’s electronic effects dominate reactivity, directing substitutions to the para position .

  • Hybridization of oxazole and tetrahydroquinoline enhances metabolic stability compared to individual motifs .

This compound’s versatility in electrophilic, nucleophilic, and catalytic reactions positions it as a valuable scaffold in medicinal chemistry and materials science.

Scientific Research Applications

The compound 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, synthesizing findings from various sources to provide a comprehensive overview.

Structural Representation

  • IUPAC Name : 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline
  • SMILES : CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCCC3C(=O)O

Anticancer Activity

Research indicates that compounds similar to 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline exhibit significant anticancer properties. For instance:

  • A study demonstrated that oxazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
  • The incorporation of the chlorophenyl group enhances the compound's ability to interact with specific biological targets involved in cancer progression.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

  • Research has shown that related oxazole derivatives possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes .
  • This opens avenues for developing new antibiotics or antifungal agents targeting resistant strains.

Neuroprotective Effects

There is emerging evidence that tetrahydroquinoline derivatives can exhibit neuroprotective effects:

  • Studies suggest that these compounds may protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
  • The specific substitution patterns on the oxazole and quinoline rings are crucial for enhancing neuroprotective efficacy.

Green Chemistry Approaches

Recent advancements in synthetic methodologies highlight environmentally friendly approaches to synthesizing this compound:

  • A green synthetic methodology has been developed that minimizes waste and utilizes safer solvents . This method improves yield and purity while adhering to sustainable practices.

Case Studies

Several case studies illustrate the synthesis and application of similar compounds:

  • Synthesis of Related Oxazoles : A study detailed a three-step synthesis process for oxazole derivatives, emphasizing efficiency and scalability .
  • Biological Evaluation : Another study evaluated the biological activities of synthesized oxazole derivatives against various cancer cell lines, confirming their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Compound Name Core Structure Substituents/R-Groups Key Functional Groups Reference
Target Compound Tetrahydroquinoline 3-(2-chlorophenyl)-5-methyl-1,2-oxazole Oxazole, carbonyl, chloro, methyl -
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Quinoline 4-chlorophenyl, 4-methoxyphenyl, amino Amino, chloro, methoxy
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione 2-chlorophenyl, benzylideneamino Triazole, thione, chloro
3-(2-Chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide Oxazole-carboxamide 2-chlorophenyl, methyl, propenyl Oxazole, carboxamide, chloro
1-[(2-Bromo-4-fluorophenyl)carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline Tetrahydroquinoline 2-bromo-4-fluorophenyl, methyl Carbonyl, bromo, fluoro

Key Observations

Heterocyclic Core: The target compound’s 1,2-oxazole ring is distinct from the triazole-thione in and the quinoline in . The oxazole’s electron-withdrawing nature may enhance metabolic stability compared to amino-substituted quinolines .

In contrast, the 4-chlorophenyl group in offers different steric and electronic profiles due to para substitution. Halogen Variations: The bromo-fluorophenyl substituent in increases molecular weight (348.21 g/mol vs. ~330 g/mol for the target compound) and lipophilicity (logP), which could alter blood-brain barrier permeability.

Linker and Side Chains: The carbonyl group in the target compound and is a strong hydrogen-bond acceptor, while the carboxamide in can act as both donor and acceptor, enhancing solubility. The tetrahydroquinoline scaffold in the target compound and contributes to planarity and rigidity, contrasting with the flexible propenyl chain in .

Key Observations

  • Synthetic Complexity: The target compound’s synthesis likely mirrors and , involving palladium-catalyzed aryl coupling to construct the oxazole and tetrahydroquinoline moieties.
  • Melting Points: The absence of polar groups (e.g., amino in ) in the target compound may result in a lower melting point compared to 4k (223–225°C).

Biological Activity

1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C15H14ClN3O2C_{15}H_{14}ClN_{3}O_{2} with a molecular weight of approximately 335.82 g/mol. The presence of the oxazole ring and the tetrahydroquinoline structure contributes to its biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline exhibit anticancer properties. For instance, compounds structurally similar to 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline have shown micromolar activity against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
A54910
HeLa12
B16F1015

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrate moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism appears to involve inhibition of bacterial growth through disruption of cell wall synthesis .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)Reference
Salmonella typhi15
Bacillus subtilis18
Escherichia coli10

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as acetylcholinesterase and urease, which are pivotal in various biochemical pathways .
  • Interaction with DNA : Similar compounds have demonstrated the ability to intercalate with DNA, leading to apoptosis in cancer cells .
  • Antioxidant Properties : Some studies suggest that the compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

Case Studies

A notable study investigated the effects of the compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to significant reductions in cell viability, particularly at higher doses (50 µM). The study utilized flow cytometry to assess apoptosis rates and found that the compound induced apoptosis through the mitochondrial pathway .

Q & A

Q. Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in substituent configurations (e.g., cis/trans isomers) by growing single crystals via slow evaporation of methylene chloride/hexane solutions. Weak C–H⋯π and C–H⋯O interactions stabilize the crystal lattice, aiding structural determination .
  • NMR Analysis : Use 2D NOESY to detect spatial proximity between methyl groups (e.g., 6-methyl) and adjacent protons. For example, coupling constants in the 2.09–2.40 ppm range (methylene protons) can indicate conformational rigidity .

Advanced: How can conflicting data on reaction yields be addressed during scale-up synthesis?

Methodological Answer :
Discrepancies often arise from:

  • Solvent Purity : Trace moisture in 1,2-dichlorobenzene can deactivate AlCl₃, reducing cyclization efficiency. Pre-dry solvents over molecular sieves.
  • Temperature Gradients : Use jacketed reactors with precise thermal control (±2 K) to maintain 378 K during exothermic steps .
  • Workup Procedures : Adjust pH to 10 during aqueous extraction to minimize decomposition of acid-sensitive intermediates .
    Validation : Replicate small-scale conditions in pilot batches and compare HPLC purity profiles (λ = 254 nm) to identify deviations.

Advanced: What computational approaches are suitable for predicting the compound’s stability under varying pH conditions?

Q. Methodological Answer :

  • DFT Calculations : Model protonation states of the oxazole and tetrahydroquinoline moieties at pH 2–12. The oxazole’s electron-withdrawing groups may reduce basicity of the tetrahydroquinoline nitrogen, favoring stability in acidic media.
  • MD Simulations : Predict aggregation behavior in aqueous buffers by analyzing solvation free energy and hydrogen-bonding networks.
    Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare degradation products (e.g., hydrolyzed carbonyl groups) with LC-MS data .

Basic: What analytical techniques are recommended for purity assessment?

Q. Methodological Answer :

  • HPLC-UV/HRMS : Use a C18 column (ACN/0.1% formic acid gradient) to separate impurities. The molecular ion [M+H]⁺ (expected m/z ~409) should dominate the HRMS spectrum .
  • Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values (e.g., C: 68.57%, H: 6.12%, N: 5.71% for related tetrahydroquinoline derivatives) .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

Q. Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values from independent studies, normalizing for assay conditions (e.g., cell line, incubation time). For example, discrepancies in CYP inhibition may arise from differences in enzyme isoforms used .
  • SAR Studies : Systematically modify substituents (e.g., 2-chlorophenyl vs. 4-methoxyphenyl on the oxazole) and correlate with activity trends using multivariate regression .

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps due to potential dust formation .
  • Spill Management : Neutralize accidental releases with dry sand or alcohol-resistant foam. Avoid aqueous washes to prevent environmental contamination .

Advanced: What strategies optimize regioselectivity in the Friedel-Crafts acylation step?

Q. Methodological Answer :

  • Directing Groups : Introduce electron-donating groups (e.g., methyl) at the tetrahydroquinoline’s 6-position to enhance para-acylation selectivity.
  • Catalyst Screening : Test Lewis acids like FeCl₃ or ZnCl₂ as alternatives to AlCl₃. For example, FeCl₃ may reduce over-acylation side reactions in polar aprotic solvents .

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